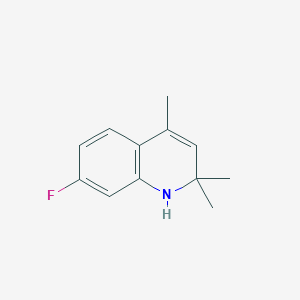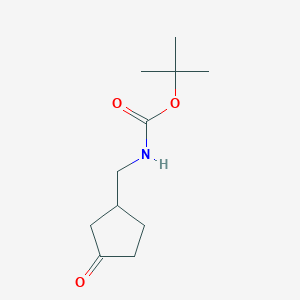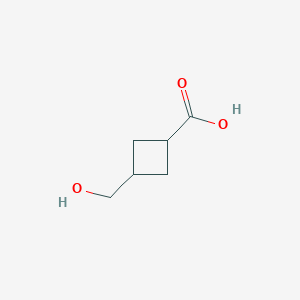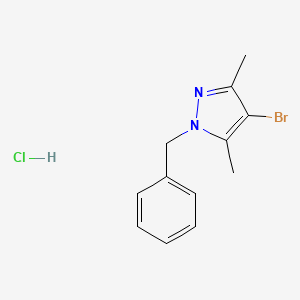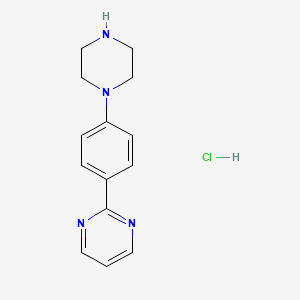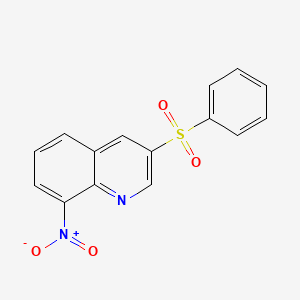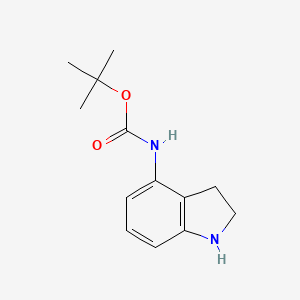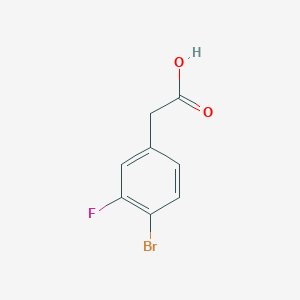
6-Bromo-2-phenylquinoline
説明
6-Bromo-2-phenylquinoline is a chemical compound that has gained attention in the field of medicinal and organic chemistry due to its versatile properties. It is a heterocyclic compound that consists of a quinoline ring substituted with a phenyl group and a bromine atom located at position 6 of the quinoline ring .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 328.16 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用
Drug Discovery and Medicinal Chemistry
6-Bromo-2-phenylquinoline serves as a vital scaffold in drug discovery due to its structural similarity to many pharmacologically active compounds. Its versatility allows for the creation of a wide range of derivatives with potential therapeutic effects. For instance, it can be functionalized to develop new antimalarial, antibacterial, and antiviral agents, leveraging its ability to interact with various biological targets .
Organic Synthesis
In synthetic organic chemistry, this compound is used as a building block for constructing complex organic molecules. Its bromine atom is a reactive site that can undergo various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex quinoline derivatives .
Material Science
Quinoline derivatives exhibit unique optical and electronic properties, making them suitable for use in material science. This compound can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices as part of the active layer or as a charge transport material .
Catalysis
The structural framework of this compound allows it to act as a ligand in transition metal catalysis. It can coordinate to metals, facilitating various catalytic processes, including asymmetric synthesis and hydrogenation reactions, which are crucial in industrial chemistry .
Environmental Chemistry
Quinoline compounds can be used to detect and quantify trace metals in environmental samples due to their fluorescent properties. This compound, in particular, can be modified to create sensitive and selective sensors for metal ions, contributing to environmental monitoring and protection .
Agricultural Chemistry
In agriculture, quinoline derivatives are explored for their potential as pesticides and herbicides. The structural adaptability of this compound allows for the development of new compounds that can target specific pests or weeds without harming beneficial organisms or the environment .
作用機序
Target of Action
Quinoline derivatives, a class to which 6-bromo-2-phenylquinoline belongs, are known to exhibit a broad range of biological activities . They have been found to be active against various strains of bacteria, fungi, and viruses, and have shown anti-inflammatory, analgesic, cardiovascular, and central nervous system effects .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that this compound may affect multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
特性
IUPAC Name |
6-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMXJQXEAZVYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701252 | |
| Record name | 6-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3894-25-5 | |
| Record name | 6-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 6-Bromo-2-phenylquinoline, and how is this compound typically characterized?
A1: this compound is an organic compound with a core quinoline structure substituted with a bromine atom at the 6th position and a phenyl group at the 2nd position. Its molecular formula is C15H10BrN [, ].
- Melting Point Analysis: Used to determine the compound's purity [].
- Elemental Analysis (C.H.N.S): Confirms the elemental composition and purity [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically 1H-NMR): Provides detailed information about the hydrogen atom environments within the molecule, aiding in structural elucidation [].
- Infrared (IR) Spectroscopy (specifically FT-IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [].
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often used in conjunction with fluorescence and phosphorescence studies to understand its excited states [].
Q2: Has research explored potential applications for this compound or its derivatives?
A2: While the provided research [, ] primarily focuses on the synthesis and spectroscopic characterization of this compound and its derivatives, the structural features suggest potential areas of interest for future exploration:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



